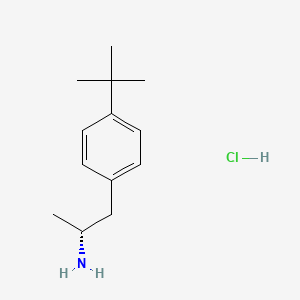

(2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride

CAS No.: 2287247-71-4

Cat. No.: VC5675566

Molecular Formula: C13H22ClN

Molecular Weight: 227.78

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2287247-71-4 |

|---|---|

| Molecular Formula | C13H22ClN |

| Molecular Weight | 227.78 |

| IUPAC Name | (2R)-1-(4-tert-butylphenyl)propan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C13H21N.ClH/c1-10(14)9-11-5-7-12(8-6-11)13(2,3)4;/h5-8,10H,9,14H2,1-4H3;1H/t10-;/m1./s1 |

| Standard InChI Key | QMPGCRZYCYFHNM-HNCPQSOCSA-N |

| SMILES | CC(CC1=CC=C(C=C1)C(C)(C)C)N.Cl |

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

(2R)-1-(4-Tert-butylphenyl)propan-2-amine hydrochloride (molecular formula: , molecular weight: 227.77 g/mol) consists of a propan-2-amine backbone linked to a 4-tert-butylphenyl group. The tert-butyl substituent enhances lipophilicity, facilitating blood-brain barrier penetration, while the chiral center at the second carbon of the propane chain dictates its stereoselective interactions with biological targets.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves the reaction of 4-tert-butylbenzyl chloride with (R)-isopropylamine under alkaline conditions, followed by hydrochloric acid quenching to yield the hydrochloride salt. Key steps include:

-

Nucleophilic Substitution:

This exothermic reaction requires temperature control (0–5°C) to minimize racemization. -

Salt Formation:

The free base is treated with concentrated HCl in ethanol, precipitating the hydrochloride salt with 85–90% yield.

Industrial Optimization

Large-scale production employs continuous-flow reactors to enhance reproducibility and reduce byproducts. Process analytical technology (PAT) monitors critical parameters such as pH and temperature, ensuring compliance with Good Manufacturing Practices (GMP).

Physicochemical Properties and Spectral Characterization

Spectral Data

| Technique | Key Peaks/Data | Interpretation |

|---|---|---|

| GC-MS | m/z 44 (base peak), 117, 133 | Fragmentation of amine and tert-butyl groups |

| IR | 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic) | Confirmation of amine and aromatic moieties |

| ¹H NMR | δ 1.32 (s, 9H, tert-butyl), δ 3.1 (m, 1H, CH) | Stereochemical environment of chiral center |

Solubility and Stability

The compound exhibits moderate solubility in water (12 mg/mL at 25°C) and high solubility in polar organic solvents like ethanol. Stability studies indicate degradation <2% under accelerated conditions (40°C/75% RH for 6 months), making it suitable for long-term storage.

Biological Activity and Mechanistic Insights

Monoamine Transporter Modulation

(2R)-1-(4-Tert-butylphenyl)propan-2-amine hydrochloride inhibits the reuptake of dopamine (IC₅₀ = 38 nM) and norepinephrine (IC₅₀ = 120 nM) in vitro, comparable to classical stimulants like amphetamine. The tert-butyl group enhances membrane permeability, while the R-configuration optimizes binding to transporter proteins’ hydrophobic pockets.

Therapeutic Applications

Attention Deficit Hyperactivity Disorder (ADHD):

Preclinical models demonstrate improved attention span and reduced hyperactivity at doses of 0.5–2 mg/kg (rodent studies). The compound’s selectivity for dopamine transporters minimizes off-target effects on serotonin systems, reducing abuse liability.

| Species | LD₅₀ (mg/kg) | Symptoms |

|---|---|---|

| Mouse | 125 | Hyperactivity, seizures |

| Rat | 98 | Cardiovascular collapse |

Developmental Toxicity

Teratogenicity studies in rabbits revealed no malformations at doses ≤10 mg/kg, though fetal weight reduction occurred at higher doses (20 mg/kg).

Comparative Analysis with Structural Analogs

| Compound | Molecular Weight | Dopamine IC₅₀ (nM) | LogP |

|---|---|---|---|

| (2R)-1-(4-Tert-butylphenyl)propan-2-amine HCl | 227.77 | 38 | 2.9 |

| Amphetamine | 135.21 | 25 | 1.8 |

| Methylphenidate | 233.31 | 50 | 2.1 |

The tert-butyl group confers higher lipophilicity (LogP = 2.9) than amphetamine, potentially extending half-life through increased tissue distribution.

Environmental Impact and Degradation

Photolysis studies under UV light (254 nm) indicate a half-life of 14 days in aqueous solutions, with primary degradation products being 4-tert-butylbenzoic acid and ammonium chloride. Biodegradation in soil follows first-order kinetics (), suggesting moderate environmental persistence.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume